molecular formula C18H22N2O B086673 1-(2-Phenoxyethyl)-4-phenylpiperazine CAS No. 1037-20-3

1-(2-Phenoxyethyl)-4-phenylpiperazine

Cat. No.: B086673
CAS No.: 1037-20-3
M. Wt: 282.4 g/mol
InChI Key: UVMOXXAVDKCMPN-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)-4-phenylpiperazine is a piperazine derivative characterized by a phenoxyethyl chain at the N1 position and a phenyl group at the N4 position. This compound has garnered interest in medicinal chemistry due to its structural versatility, which allows for modulation of receptor affinity and pharmacokinetic properties. It is synthesized via alkylation reactions involving phenylpiperazine intermediates and halogenated phenoxyethyl precursors, often under microwave-assisted or reflux conditions to improve yields . Its commercial availability, with multiple suppliers listed in databases, underscores its utility as a scaffold for drug discovery .

Properties

CAS No.

1037-20-3

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

1-(2-phenoxyethyl)-4-phenylpiperazine

InChI

InChI=1S/C18H22N2O/c1-3-7-17(8-4-1)20-13-11-19(12-14-20)15-16-21-18-9-5-2-6-10-18/h1-10H,11-16H2

InChI Key

UVMOXXAVDKCMPN-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCOC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CN(CCN1CCOC2=CC=CC=C2)C3=CC=CC=C3

Other CAS No.

1037-20-3

Synonyms

1-(2-phenoxyethyl)-4-phenyl-piperazine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Core

The pharmacological profile of piperazine derivatives is highly sensitive to substituent modifications. Key analogs and their properties include:

Compound Substituents (N1/N4) Key Features Reference
1-(3-Nitrophenyl)-4-phenylpiperazine (4a) 3-Nitrophenyl / Phenyl Synthesized via microwave heating; exhibits potential anti-inflammatory activity.
1-Benzyl-4-(3-nitrophenyl)piperazine (4b) Benzyl / 3-Nitrophenyl Higher lipophilicity due to benzyl group; tested for CNS permeability.
1-(3-Nitrophenethyl)-4-phenylpiperazine (4ac) 3-Nitrophenethyl / Phenyl Enhanced metabolic stability compared to 4a and 4b.
KN-62 Bis-isoquinolinesulfonyl / Phenyl Potent Ca²⁺/calmodulin kinase II inhibitor; IC₅₀ = 0.9 µM in human P2X7 receptors.
Compound 12 (from Del Bello et al.) 2-Phenoxyethyl / 4-Phenylpiperazine High D4R selectivity (Ki = 2.3 nM) and brain permeability; biased Gi signaling.
D3R inhibitor (Kovalenko et al.) Triazole / Phenylpiperazine Superior BBB permeability (logBB = 0.82) and D3R affinity vs. eticlopride.

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro in 4a, 4b, 4ac) enhance receptor binding but may reduce metabolic stability.
  • Bulkier Substituents (e.g., benzyl in 4b) improve lipophilicity and CNS penetration but can lower solubility.
  • Biased Signaling : Compound 12 demonstrates functional selectivity for Gi protein over β-arrestin pathways, a desirable trait for reducing side effects .

Pharmacological Profiles and Receptor Selectivity

Dopamine Receptor Targeting
  • 1-(2-Phenoxyethyl)-4-phenylpiperazine analogs: Exhibit affinity for dopamine D2-like receptors (D2R, D3R, D4R). Compound 12 (Ki = 2.3 nM for D4R) shows >100-fold selectivity over D2R and M1–M5 mAChRs, making it a tool for studying D4R-mediated behaviors .
  • SC213 (ChEMBL1940414) : A haloperidol-derived analog lacking the amide group but retaining D2R antagonism, highlighting the importance of the phenylpiperazine core in dopamine receptor interactions .
Ion Channel Modulation
  • KN-62 : Inhibits human P2X7 receptors (IC₅₀ = 0.9 µM) but is ineffective against rat homologs, underscoring species-specific binding pockets .
  • 1-(2-Phenoxyethyl) derivatives: Modulate nicotinic acetylcholine receptors (nAChRs), affecting calcium/calmodulin pathways implicated in addiction and cognitive disorders .

Species-Specific and Assay-Dependent Variability

  • Species Differences : KN-62 and OxATP show 20–500-fold higher potency at human vs. mouse P2X7 receptors due to divergent extracellular loop residues .
  • Assay Conditions : IC₅₀ values for KN-62 vary 25-fold depending on agonist concentration and temperature, complicating cross-study comparisons .

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